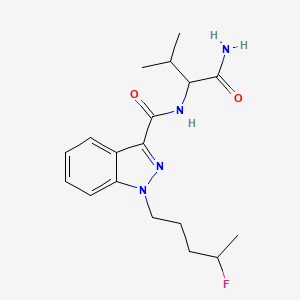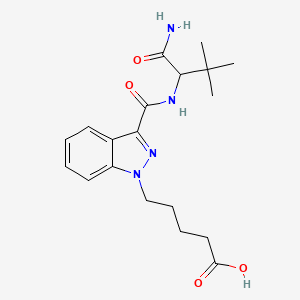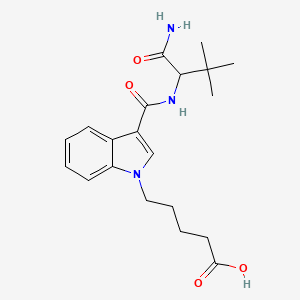
N-(1-Carbamoyl-2-methylpropyl)-1-(4-fluoropentyl)-1H-indazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AB-PINACA is a synthetic cannabinoid recently identified in illegal herbal products. Structurally, this designer drug is developed on an indazole base, which distinguishes it from the many JWH compounds having an indolyl base. AB-PINACA N-(4-fluoropentyl) isomer is a derivative of AB-PINACA featuring a fluorine atom added to the pentyl group. The physiological and toxicological properties of this compound have not been determined. This product is intended for research and forensic applications.
Applications De Recherche Scientifique
Analytical Properties and Identification
Research has identified and characterized several cannabimimetic indazole and pyrazole derivatives related to N-(1-Carbamoyl-2-methylpropyl)-1-(4-fluoropentyl)-1H-indazole-3-carboxamide. These compounds are typically analyzed using techniques such as liquid chromatography-quadrupole time-of-flight-mass spectrometry (LC-QTOF-MS), gas chromatography-time-of-flight-mass spectrometry (GC-TOF-MS), and nuclear magnetic resonance (NMR) spectroscopy. These analyses are crucial for understanding the chemical properties and potential applications of these compounds (W. Jia et al., 2017; Zhenhua Qian et al., 2017).
Synthesis and Structure Elucidation
The synthesis and crystal structure of related compounds, such as 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, have been studied. These investigations provide insights into the molecular architecture and potential for modifying these compounds for various applications, including their role in inhibiting the proliferation of cancer cell lines (Xuechen Hao et al., 2017).
Pharmacological Properties
Evaluation of similar carboxamide-type synthetic cannabinoids has shed light on their pharmacological properties. These studies involve synthesizing enantiomers of synthetic cannabinoids and evaluating their activities as CB1/CB2 receptor agonists. Understanding the agonist activity of these compounds contributes to the broader knowledge of cannabinoid receptor interactions and potential therapeutic applications (Takahiro Doi et al., 2017).
Metabolism and Clearance
Understanding the metabolism of these compounds is critical for pharmacological studies. Research on the metabolism of synthetic cannabinoids like ADB-FUBINACA and AB-PINACA by human liver microsomes helps in predicting the metabolites that may occur in humans, which is essential for drug development and toxicological studies (Takahiro Takayama et al., 2014).
Propriétés
Nom du produit |
N-(1-Carbamoyl-2-methylpropyl)-1-(4-fluoropentyl)-1H-indazole-3-carboxamide |
|---|---|
Formule moléculaire |
C18H25FN4O2 |
Poids moléculaire |
348.4 |
Nom IUPAC |
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluoropentyl)indazole-3-carboxamide |
InChI |
InChI=1S/C18H25FN4O2/c1-11(2)15(17(20)24)21-18(25)16-13-8-4-5-9-14(13)23(22-16)10-6-7-12(3)19/h4-5,8-9,11-12,15H,6-7,10H2,1-3H3,(H2,20,24)(H,21,25) |
Clé InChI |
KSBISSAWUAIQIT-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCC(C)F |
Synonymes |
AB-PINACA N-(4-fluoropentyl) analog; 4-fluoro AB-PINACA |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





